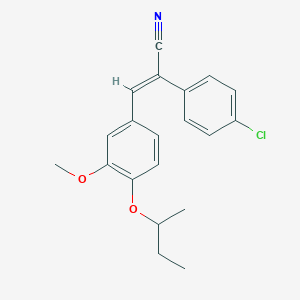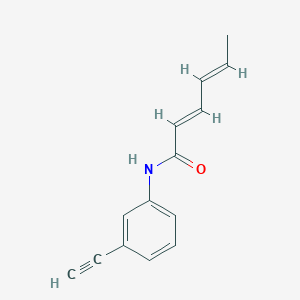![molecular formula C19H21FN4 B5322631 2-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5322631.png)
2-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine, commonly known as FIPA, is a novel compound that has gained significant attention in the field of medicinal chemistry. FIPA is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders.
Mécanisme D'action
FIPA exerts its pharmacological effects by selectively blocking the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical regions of the brain. This receptor is involved in the regulation of dopamine release and signaling, which plays a critical role in reward processing and motivation. By blocking the D3 receptor, FIPA reduces the reinforcing effects of drugs of abuse and decreases the risk of relapse in drug-addicted individuals. FIPA also modulates the activity of other neurotransmitter systems, such as glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
FIPA has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to reduce the locomotor activity and stereotypic behavior induced by psychostimulant drugs, such as cocaine and amphetamine. FIPA also decreases the self-administration of cocaine and heroin in animal models of addiction. In addition, FIPA has been shown to have anxiolytic and antidepressant-like effects in various behavioral tests. These effects are thought to be mediated by the modulation of neurotransmitter systems, such as dopamine, glutamate, and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FIPA is its high selectivity and affinity for the dopamine D3 receptor, which allows for more precise targeting of this receptor compared to other compounds. FIPA also has good pharmacokinetic properties, such as high oral bioavailability and good brain penetration. However, one limitation of FIPA is its relatively low potency compared to other D3 receptor antagonists, which may limit its therapeutic potential. In addition, the synthesis of FIPA is complex and requires multiple steps, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on FIPA. One area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of FIPA. Another direction is the investigation of the therapeutic potential of FIPA in other neurological and psychiatric disorders, such as depression and anxiety disorders. Additionally, the modulation of other neurotransmitter systems by FIPA warrants further investigation, as this may contribute to its therapeutic effects. Finally, the development of more efficient and scalable synthesis methods for FIPA may increase its availability for research and clinical use.
Méthodes De Synthèse
The synthesis of FIPA involves a multi-step process, starting with the reaction of 4-fluorobenzylamine with 2-bromo-1-methylimidazole to form the intermediate compound 2-{[4-(4-fluorobenzyl)imidazol-1-yl]methyl}-1-methylimidazole. This intermediate is then reacted with piperazine to form the final product, FIPA. The overall yield of this synthesis method is around 40%.
Applications De Recherche Scientifique
FIPA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and cognitive function. FIPA has also been found to have a modulatory effect on the glutamatergic and GABAergic neurotransmitter systems, which are important in the regulation of mood and anxiety.
Propriétés
IUPAC Name |
2-[[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4/c20-17-6-4-16(5-7-17)13-22-9-11-23(12-10-22)14-18-15-24-8-2-1-3-19(24)21-18/h1-8,15H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSICMHTCZXWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)ethyl]-2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5322583.png)
![4-{[4-(3,5-dimethylbenzyl)-3-oxo-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5322589.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile](/img/structure/B5322600.png)
![(3S*,4R*)-3-methoxy-1-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B5322605.png)
![ethyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5322607.png)
![4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5322620.png)

![N-(4-ethoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5322634.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5322637.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5322645.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322648.png)
![2-cyclopent-2-en-1-yl-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5322654.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5322659.png)